molecular formula C13H16N4O3S B2754982 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034590-35-5

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2754982
CAS No.: 2034590-35-5
M. Wt: 308.36
InChI Key: CXGBYZLOQARTIG-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound known for its potential applications across multiple scientific disciplines. With a complex structure that incorporates a pyridine ring and a thiadiazole moiety, this compound has unique properties that make it suitable for various chemical and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. A common method starts with the formation of the 4-methoxy-6-methyl-2-oxopyridine intermediate, which is then coupled with an appropriate ethylating agent. The final step involves the formation of the thiadiazole ring under specific conditions, often requiring catalysts such as sulfuric acid or phosphoric acid and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs continuous flow techniques to optimize reaction conditions and improve overall efficiency. Using automated systems allows for precise control over temperature, pressure, and reaction time, reducing the occurrence of unwanted by-products and increasing the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes several types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which can alter its biological activity.

  • Reduction: Reductive reactions may involve the thiadiazole ring, leading to ring-opening or modification.

  • Substitution: Various functional groups can be introduced to the pyridine or thiadiazole rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions usually require specific conditions such as inert atmospheres, controlled temperatures, and solvents like dichloromethane or ethanol.

Major Products

The major products from these reactions vary but often include substituted pyridines, modified thiadiazoles, and their respective sulfoxide and sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used as a precursor in the synthesis of more complex molecules

Biology

In biological studies, this compound exhibits promising activity as an enzyme inhibitor. Its ability to interact with specific molecular targets makes it a candidate for further research in the development of pharmaceuticals.

Medicine

In the medical field, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating diseases related to oxidative stress and inflammation.

Industry

Industrially, this compound is utilized in the production of advanced materials. Its reactivity and stability under various conditions make it suitable for use in manufacturing polymers and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit enzyme activity, block receptor sites, or alter signal transduction pathways, ultimately leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Compounds structurally similar to N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide include:

  • N-(2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

  • N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

What sets this compound apart is its specific functional groups and the unique reactivity they confer. The methoxy group on the pyridine ring enhances its ability to participate in substitution reactions, while the thiadiazole ring provides additional sites for chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-8-6-10(20-3)7-11(18)17(8)5-4-14-13(19)12-9(2)15-16-21-12/h6-7H,4-5H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGBYZLOQARTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(N=NS2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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